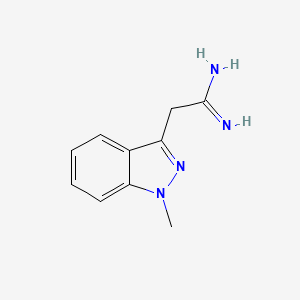
2-(1-Methyl-1h-indazol-3-yl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1h-indazol-3-yl)acetimidamide is a heterocyclic compound that features an indazole core structure Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazole derivatives is the Fischer indole synthesis, which involves the cyclization of hydrazines with ketones or aldehydes under acidic conditions . For the specific synthesis of 2-(1-Methyl-1h-indazol-3-yl)acetimidamide, the following steps can be employed:
Formation of the Indazole Core: The starting material, 1-methyl-1H-indazole, can be synthesized by reacting 1-methylhydrazine with a suitable ketone or aldehyde under acidic conditions.
Introduction of the Acetimidamide Group: The indazole core can then be reacted with an appropriate acylating agent, such as acetimidoyl chloride, to introduce the acetimidamide group.
Industrial Production Methods
Industrial production of 2-(1-Methyl-1h-indazol-3-yl)acetimidamide may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-1h-indazol-3-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1h-indazol-3-yl)acetimidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1h-indazol-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The indazole core structure allows the compound to bind to various enzymes and receptors, modulating their activity. This can result in the inhibition or activation of specific biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(1-Methyl-1h-indazol-3-yl)acetimidamide can be compared with other similar compounds, such as:
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole core structure but differ in their substitution patterns and biological activities.
Imidazole Derivatives: Compounds like imidazole and its derivatives have a similar heterocyclic structure but differ in their chemical properties and applications.
Benzimidazole Derivatives: Compounds like benzimidazole have a fused benzene and imidazole ring structure, offering different biological activities and applications.
The uniqueness of 2-(1-Methyl-1h-indazol-3-yl)acetimidamide lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C10H12N4 |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-(1-methylindazol-3-yl)ethanimidamide |
InChI |
InChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)8(13-14)6-10(11)12/h2-5H,6H2,1H3,(H3,11,12) |
InChI-Schlüssel |
GBKKYRDZRNGIBY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=N1)CC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)
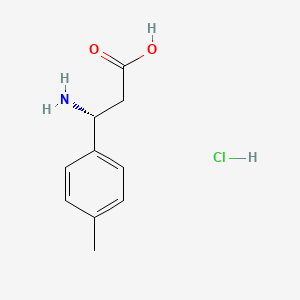
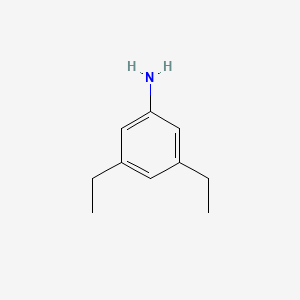
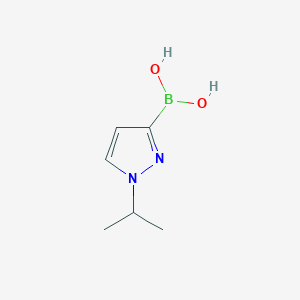
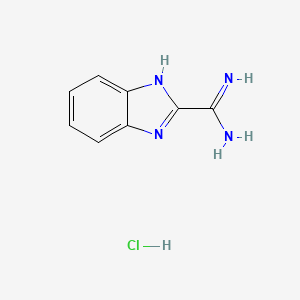


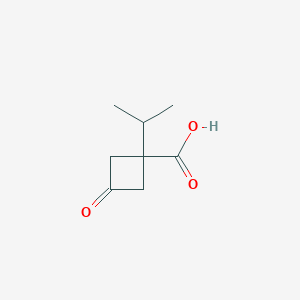
![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
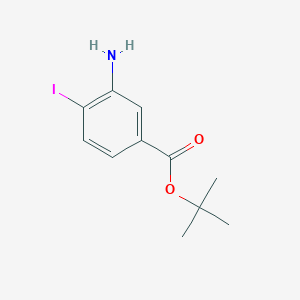
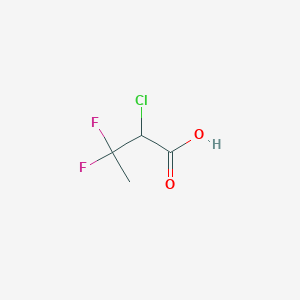
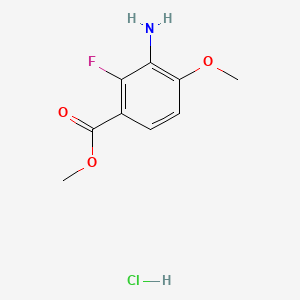
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

